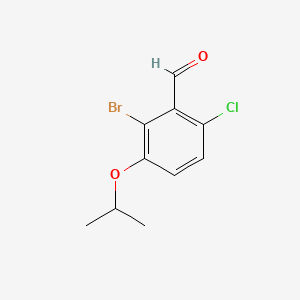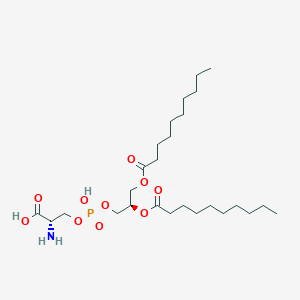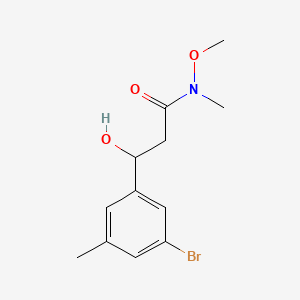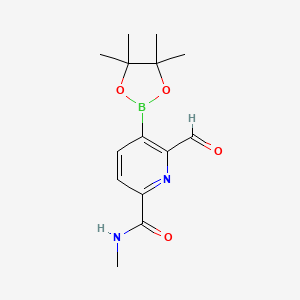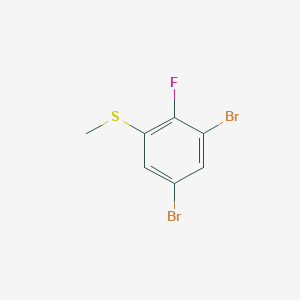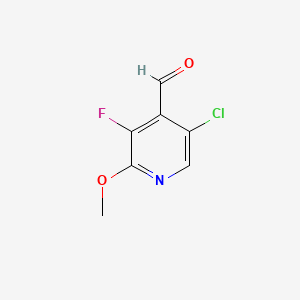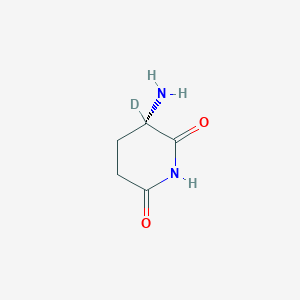
3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one is a chemical compound with a pyridine ring substituted with an amino group, a chlorophenyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one typically involves the reaction of 2-chlorobenzaldehyde with methylamine and a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl or amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
- 3-Amino-5-phenyl-1-methylpyridin-2(1H)-one
- 3-Amino-5-(4-chlorophenyl)-1-methylpyridin-2(1H)-one
- 3-Amino-5-(2-fluorophenyl)-1-methylpyridin-2(1H)-one
Comparison: Compared to its analogs, 3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The position and type of substituents on the pyridine ring can significantly affect the compound’s properties, making it distinct from other similar compounds.
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
3-amino-5-(2-chlorophenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C12H11ClN2O/c1-15-7-8(6-11(14)12(15)16)9-4-2-3-5-10(9)13/h2-7H,14H2,1H3 |
InChIキー |
ZTKZUXOJAHGNMG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C(C1=O)N)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)
